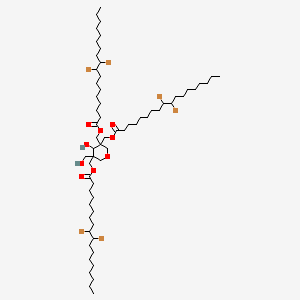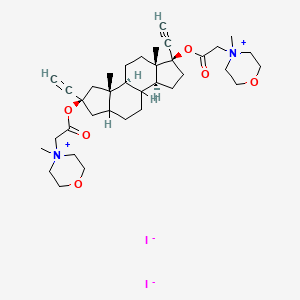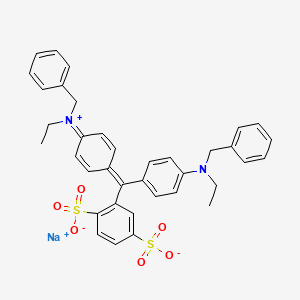
5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a phenylethylamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride typically involves multiple steps:
Formation of the Pyrimidinedione Core: This step involves the condensation of urea with a suitable diketone under acidic or basic conditions to form the pyrimidinedione ring.
Introduction of the Phenylethylamine Moiety: The phenylethylamine group is introduced through a nucleophilic substitution reaction, where the amine group of phenylethylamine reacts with a suitable electrophile on the pyrimidinedione ring.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyrimidinedione core, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenylacetaldehyde derivatives, while reduction may yield dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as a precursor for the synthesis of various materials, including polymers and pharmaceuticals. Its versatility in chemical reactions makes it a valuable starting material for industrial processes.
Wirkmechanismus
The mechanism of action of 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride involves its interaction with specific molecular targets. The phenylethylamine moiety may interact with receptors or enzymes, while the pyrimidinedione core may participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethylamine: A simple amine with a structure similar to the phenylethylamine moiety of the compound.
Pyrimidinedione Derivatives: Compounds with a pyrimidinedione core, which may have similar chemical properties.
Uniqueness
5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride is unique due to its combination of a phenylethylamine moiety and a pyrimidinedione core. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
118202-63-4 |
|---|---|
Molekularformel |
C14H18ClN3O2 |
Molekulargewicht |
295.76 g/mol |
IUPAC-Name |
5-[(1-phenylpropan-2-ylamino)methyl]-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-10(7-11-5-3-2-4-6-11)15-8-12-9-16-14(19)17-13(12)18;/h2-6,9-10,15H,7-8H2,1H3,(H2,16,17,18,19);1H |
InChI-Schlüssel |
YVPGKSAQNIPXSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCC2=CNC(=O)NC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)







![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)


